molecular formula C33H36N6O9S2 B2937340 ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 394232-21-4

ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2937340
CAS No.: 394232-21-4
M. Wt: 724.8
InChI Key: BEPXDIDGCOHEHU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as triazole, sulfonyl, and benzoate moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazole ring, followed by the introduction of the dimethoxyphenyl and morpholine-4-sulfonyl groups. The final step involves the esterification of the benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-({[4-(morpholine-4-sulfonyl)phenyl]formamido}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be compared with similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of triazole, sulfonyl, and benzoate moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N6O9S2/c1-4-48-32(42)23-5-9-24(10-6-23)35-30(40)21-49-33-37-36-29(39(33)27-19-25(45-2)11-14-28(27)46-3)20-34-31(41)22-7-12-26(13-8-22)50(43,44)38-15-17-47-18-16-38/h5-14,19H,4,15-18,20-21H2,1-3H3,(H,34,41)(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPXDIDGCOHEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N6O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

724.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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